molecular formula C15H14F2 B169215 2,3-Difluoro-4'-propyl-1,1'-Biphenyl CAS No. 126163-02-8

2,3-Difluoro-4'-propyl-1,1'-Biphenyl

Cat. No. B169215
M. Wt: 232.27 g/mol
InChI Key: YNBZINBCLJAJFS-UHFFFAOYSA-N
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Description

2,3-Difluoro-4’-propyl-1,1’-biphenyl is a chemical compound with the molecular formula C15H14F2 . It has a molecular weight of 232.27 .


Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-4’-propyl-1,1’-biphenyl consists of a biphenyl core with two fluorine atoms and a propyl group attached . The exact arrangement of these groups can influence the properties of the compound.


Physical And Chemical Properties Analysis

2,3-Difluoro-4’-propyl-1,1’-biphenyl has a boiling point of 302℃ and a density of 1.093 . It also has a flash point of 114℃ and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Liquid Crystal Research

  • 2,3-Difluoro-4'-propyl-1,1'-Biphenyl and its analogs have been studied for their applications in liquid crystal technology. Specifically, certain difluoro substituted terphenyls, which are closely related to 2,3-difluoro-4'-propyl-1,1'-biphenyl, demonstrate properties of low-melting liquid crystals, exhibiting wide-range Sc phases without underlying smectic phases. These compounds are valuable as hosts for ferroelectric systems due to their wide Sc ranges and potential use in ECB devices (Gray, Hird, Lacey, & Toyne, 1989).

X-Ray Crystallography

  • 2,3-Difluoro-4'-propyl-1,1'-Biphenyl derivatives have been synthesized and characterized through X-ray crystallography. The crystal structures of these compounds, including 2′,4′-difluoro-4-[(4-methylbenzoyl)oxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]-[1,1′-biphenyl]-3-carboxamide and its analogs, have been confirmed by single-crystal X-ray diffraction, highlighting their potential in crystallographic studies and pharmaceutical research (Zhong, Hu, Xia, Jiang, & Chen, 2010).

Electrochemical Applications

  • Research has explored the potential of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl derivatives in the field of electrochemistry, particularly in the development of lithium-ion batteries. 1,1-Difluoro-1-alkenes bearing aryl groups, similar in structure to 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, have been investigated as electrolyte additives for high-charge-voltage lithium-ion batteries. These compounds contribute to favorable solid electrolyte interphase (SEI) formation, suggesting their utility in improving the performance and longevity of lithium-ion batteries (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).

properties

IUPAC Name

1,2-difluoro-3-(4-propylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15(13)17/h3,5-10H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBZINBCLJAJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568809
Record name 2,3-Difluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4'-propyl-1,1'-Biphenyl

CAS RN

126163-02-8
Record name 2,3-Difluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Song, J Li, J Li, M Hu, Z An - Liquid Crystals, 2017 - Taylor & Francis
New liquid crystal (LC) compounds composed of terphenyl as a core and 2-chloro-3,3,3-trifluoropropenyl terminal group were synthesised. Their structures were confirmed by nuclear …
Number of citations: 6 www.tandfonline.com

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